Dimethyl 2,6-dichloroterephthalate

Vue d'ensemble

Description

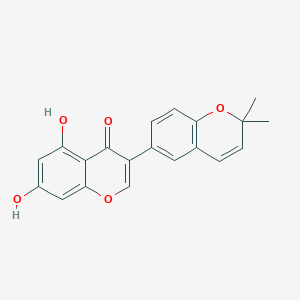

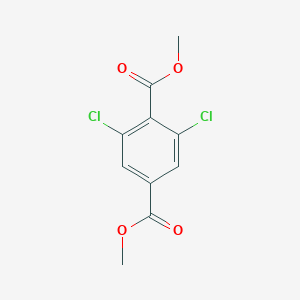

Dimethyl 2,6-dichloroterephthalate is a chemical compound with the molecular formula C10H8Cl2O4 . It has an average mass of 263.074 Da and a monoisotopic mass of 261.979950 Da .

Molecular Structure Analysis

The molecular structure of Dimethyl 2,6-dichloroterephthalate consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

Dimethyl 2,6-dichloroterephthalate is a solid at room temperature . It has a molecular weight of 263.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.Applications De Recherche Scientifique

Catalytic Performance

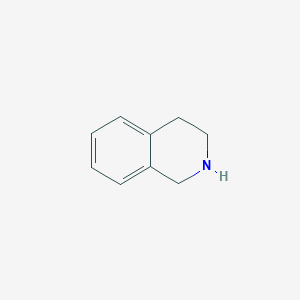

- Methylation of 2-Methylnaphthalene : DCPA-related compounds are used in the synthesis of 2,6-Dimethylnaphthalene (2,6-DMN), a commercially important chemical for producing polyethylenenaphthalate and polybutylene naphthalate. The methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including Cu-impregnated and Zr-impregnated beta zeolite, demonstrated that 2,6-DMN can be synthesized effectively. Zr modification, in particular, enhanced the activity and selectivity of beta zeolite catalysts (Güleç, Sher, & Karaduman, 2018).

Environmental Impact

- Effects on Root Anatomy and Cytology : DCPA's impact on root development has been studied, showing inhibition of rooting and alterations in cell size and shape in various plants like bermudagrass and corn. This indicates its significant effect on plant growth and development (Bingham, 1968).

- Interactions with Soil-Borne Microorganisms : In soil samples treated with DCPA, an increase in actinomycete population was observed without adverse effects on microbial growth, suggesting the potential for DCPA degradation in soil environments (Tweedy, Turner, & Achituv, 1968).

Biochemical and Molecular Studies

- Dimethyl Phthalate Interaction with Trypsin : A study on Dimethyl phthalate (DMP), closely related to DCPA, showed its interaction with the enzyme trypsin, leading to fluorescence quenching and conformational changes. This highlights the biochemical implications of phthalate exposure (Wang, Zhang, & Wang, 2015).

Synthesis and Chemical Reactions

- Synthesis of Complexes and Compounds : Research includes the synthesis of various chemical complexes and derivatives of DCPA-related compounds for potential industrial and scientific applications. This includes the synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes (Fossey & Richards, 2004).

Environmental Pollution Studies

- Oxidative Degradation of Dimethyl Phthalate : Investigating the degradation of DMP with hydrogen peroxide and ferrate under various conditions showed effective removal from water, indicating potential methods for decontaminating environments contaminated with phthalates (Xue, Zhu, Zong, Huang, & Wang, 2019).

Propriétés

IUPAC Name |

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKPWGMXOIYCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,6-dichloroterephthalate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.